molecular formula C18H28N2O4 B3367098 N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide] CAS No. 162150-53-0

N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide]

Cat. No.: B3367098
CAS No.: 162150-53-0
M. Wt: 336.4 g/mol
InChI Key: PTWIWPBSPWMQEU-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide]: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxypropyl group, and a Boc-protected amino group. The presence of these functional groups makes it a versatile molecule for synthetic chemistry and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide] typically involves multiple steps:

    Formation of the Boc-protected amino group: This step involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected amino acid.

    Introduction of the hydroxypropyl group: The Boc-protected amino acid is then reacted with ®-2-hydroxypropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide] can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Benzyl chloride and sodium hydride (NaH) are typically used for benzylation reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups in place of the benzyl group.

Scientific Research Applications

Chemistry

In chemistry, N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide] is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amide bonds and hydroxy groups. It serves as a model compound for understanding biochemical pathways and mechanisms.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The Boc-protected amino group can be deprotected to yield active pharmaceutical ingredients that interact with specific biological targets.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide] involves its interaction with molecular targets through its functional groups. The hydroxypropyl group can form hydrogen bonds, while the amide bond can participate in various biochemical reactions. The benzyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-[®-2-hydroxypropyl]acetamide: Similar structure but lacks the Boc-protected amino group.

    N-Benzyl-N-[®-2-hydroxypropyl]propionamide: Similar structure with a different acyl group.

    N-Benzyl-N-[®-2-hydroxypropyl]butyramide: Similar structure with a longer acyl chain.

Uniqueness

N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide] is unique due to the presence of the Boc-protected amino group, which allows for selective deprotection and further functionalization. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in biological research.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[benzyl-[(2R)-2-hydroxypropyl]amino]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-13(21)11-20(12-15-9-7-6-8-10-15)16(22)14(2)19-17(23)24-18(3,4)5/h6-10,13-14,21H,11-12H2,1-5H3,(H,19,23)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWIWPBSPWMQEU-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC1=CC=CC=C1)C(=O)C(C)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN(CC1=CC=CC=C1)C(=O)[C@H](C)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide]
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